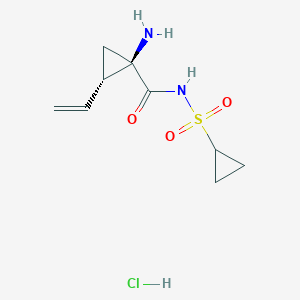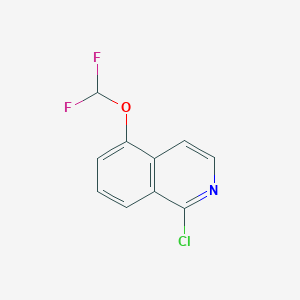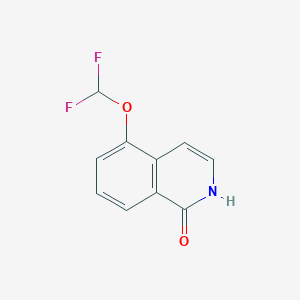
1(2H)-Isoquinolinone, 5-(difluoromethoxy)-
Vue d'ensemble
Description
The compound “1(2H)-Isoquinolinone, 5-(difluoromethoxy)-” is a chemical compound with the molecular formula C8H6F2N2OS . It is also known as 5-(difluoromethoxy)-2-mercaptobenzimidazole . This compound is one of the key intermediates of pantoprazole, a proton pump inhibitor used for the treatment of stomach ulcers .
Synthesis Analysis
The synthesis of “1(2H)-Isoquinolinone, 5-(difluoromethoxy)-” involves the coupling reaction of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride, followed by an oxidation reaction . The synthesis process is typically carried out in a laboratory setting .Molecular Structure Analysis
The molecular structure of “1(2H)-Isoquinolinone, 5-(difluoromethoxy)-” consists of a benzimidazole ring substituted with a difluoromethoxy group at the 5-position . The molecular weight of this compound is 216.21 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “1(2H)-Isoquinolinone, 5-(difluoromethoxy)-” include a molecular weight of 216.21 g/mol and a melting point of 239-243 °C (lit.) . The compound is a white powder in appearance .Applications De Recherche Scientifique
Pharmacological Significance of Isoquinoline Derivatives
Isoquinoline derivatives, including "1(2H)-Isoquinolinone, 5-(difluoromethoxy)-", have been identified as compounds with significant pharmacological properties. These properties include anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. The comprehensive review by Danao et al. (2021) highlights the less known biological potentials of isoquinoline (ISOQ) compounds and their synthetic derivatives, offering a reference for global researchers and medicinal chemists in drug development for pharmacotherapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Therapeutic Potential and Drug Design
The interaction of isoquinoline alkaloids with nucleic acids has been studied for its immense pharmacological and biological properties, suggesting potential anticancer properties among several members of this group. The review by Bhadra and Kumar (2012) elaborates on the interaction details of these alkaloids with nucleic acids and their implications for drug design, offering insights into the design of new drugs with effective therapeutic agents (Bhadra & Kumar, 2012).
Antioxidant Activity and Applications
Research on antioxidants, including derivatives of isoquinoline, has been of major interest due to their implications in various fields such as food engineering, medicine, and pharmacy. Munteanu and Apetrei (2021) provide a critical presentation of tests used to determine antioxidant activity, highlighting the applicability and benefits of these methods in analyzing the antioxidant capacity of complex samples, including those containing isoquinoline derivatives (Munteanu & Apetrei, 2021).
Safety and Hazards
The safety data sheet for a similar compound, 4-(Difluoromethoxy)aniline, indicates that it is toxic if swallowed or inhaled, causes skin irritation and serious eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .
Propriétés
IUPAC Name |
5-(difluoromethoxy)-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-2-7-6(8)4-5-13-9(7)14/h1-5,10H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTRKFMIOFLRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




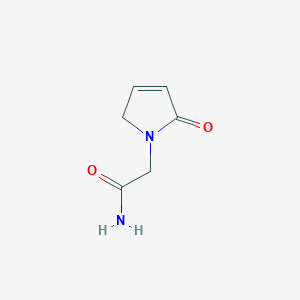
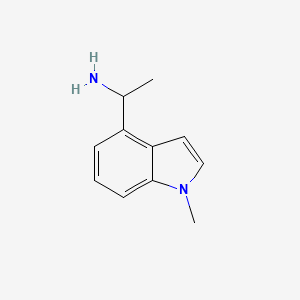
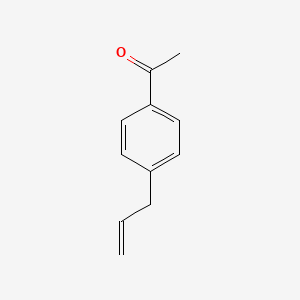


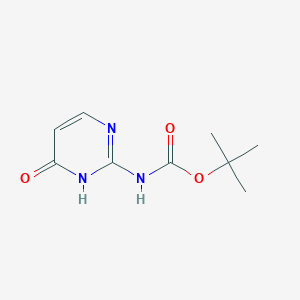
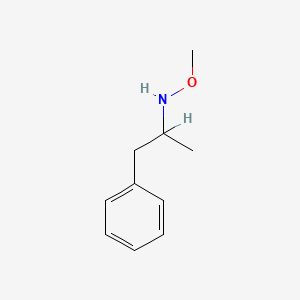

![2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3147736.png)

